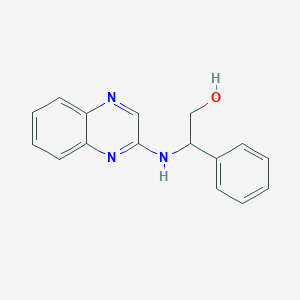![molecular formula C14H18FNO4S B7573668 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)
2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone, also known as Fesoterodine, is a chemical compound that belongs to the class of antimuscarinic drugs. It is primarily used for the treatment of overactive bladder syndrome, a condition characterized by urinary incontinence, urgency, and frequency. Fesoterodine works by blocking the action of acetylcholine on the muscarinic receptors in the bladder, thereby reducing the involuntary contractions of the bladder muscle.
科学研究应用
2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone has been extensively studied for its therapeutic potential in the treatment of overactive bladder syndrome. It has been shown to be effective in reducing urinary incontinence, urgency, and frequency in clinical trials. In addition, this compound has also been investigated for its potential use in the treatment of other conditions such as interstitial cystitis, nocturnal enuresis, and neurogenic bladder.
作用机制
2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone works by blocking the action of acetylcholine on the muscarinic receptors in the bladder. Acetylcholine is a neurotransmitter that stimulates the contraction of the bladder muscle. By blocking the muscarinic receptors, this compound reduces the involuntary contractions of the bladder muscle, thereby reducing the symptoms of overactive bladder syndrome.
Biochemical and Physiological Effects:
This compound is rapidly absorbed after oral administration and reaches peak plasma concentration within 5 hours. It is extensively metabolized in the liver and excreted in the urine. This compound has a half-life of approximately 7-8 hours. The biochemical and physiological effects of this compound are primarily related to its action on the muscarinic receptors in the bladder. It reduces the involuntary contractions of the bladder muscle, thereby reducing the symptoms of overactive bladder syndrome.
实验室实验的优点和局限性
2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone has several advantages for lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied for its therapeutic potential in the treatment of overactive bladder syndrome. However, there are some limitations to its use in lab experiments. This compound is primarily used for the treatment of overactive bladder syndrome, and its effects on other conditions are not well established. In addition, this compound has been reported to cause some side effects, such as dry mouth, constipation, and blurred vision, which may affect the results of lab experiments.
未来方向
There are several future directions for the research on 2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone. One of the areas of interest is the potential use of this compound in the treatment of interstitial cystitis, a chronic inflammatory condition of the bladder. Another area of interest is the investigation of the long-term effects of this compound on bladder function and the potential development of tolerance to its effects. In addition, the development of new formulations of this compound, such as extended-release formulations, may improve its efficacy and reduce its side effects. Finally, the investigation of the potential use of this compound in combination with other drugs for the treatment of overactive bladder syndrome may also be an area of future research.
Conclusion:
In conclusion, this compound is a well-established compound with a known synthesis method. It has been extensively studied for its therapeutic potential in the treatment of overactive bladder syndrome. This compound works by blocking the action of acetylcholine on the muscarinic receptors in the bladder, thereby reducing the involuntary contractions of the bladder muscle. This compound has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound may focus on its potential use in the treatment of other conditions, the investigation of its long-term effects, the development of new formulations, and its use in combination with other drugs.
合成方法
2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone is synthesized by reacting 3-fluorophenylethylamine with morpholine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with ethyl chloroformate and sodium hydrogen sulfite to obtain this compound. The synthesis method is well established and has been reported in several scientific journals.
属性
IUPAC Name |
2-[1-(3-fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c1-11(12-3-2-4-13(15)9-12)21(18,19)10-14(17)16-5-7-20-8-6-16/h2-4,9,11H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEIRQSMEJVDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)S(=O)(=O)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-N-[[4-[methyl(propan-2-yl)carbamoyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B7573593.png)
![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)
![1-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7573614.png)
![2-[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7573620.png)

![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B7573648.png)
![1-(3-Fluorophenyl)-3-[[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573649.png)
![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7573655.png)
![2-[[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-benzoxazole](/img/structure/B7573663.png)
![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)
![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)

![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)